molecular formula C22H24N4O6S B11490286 2-(4-{[2-(phenoxymethyl)morpholin-4-yl]sulfonyl}phenyl)dihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione

2-(4-{[2-(phenoxymethyl)morpholin-4-yl]sulfonyl}phenyl)dihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione

Cat. No.: B11490286
M. Wt: 472.5 g/mol
InChI Key: BFXZABIWJCJFBR-UHFFFAOYSA-N
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Description

2-(4-{[2-(phenoxymethyl)morpholin-4-yl]sulfonyl}phenyl)dihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[2-(phenoxymethyl)morpholin-4-yl]sulfonyl}phenyl)dihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione typically involves multiple steps. One common approach is to start with the preparation of the phenoxymethyl morpholine intermediate, followed by sulfonylation to introduce the sulfonyl group. The final step involves the formation of the pyrazolo[1,2-a][1,2,4]triazole ring system through cyclization reactions under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process .

Chemical Reactions Analysis

Types of Reactions

2-(4-{[2-(phenoxymethyl)morpholin-4-yl]sulfonyl}phenyl)dihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-(4-{[2-(phenoxymethyl)morpholin-4-yl]sulfonyl}phenyl)dihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-{[2-(phenoxymethyl)morpholin-4-yl]sulfonyl}phenyl)dihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylbenzyl)-1-(4-morpholin-4-yl-phenyl)
  • 2-(4-Bromo-phenyl)-1-morpholin-4-yl-ethanethione
  • 2-(4-Isopropyl-phenyl)-1-morpholin-4-yl-ethanethione

Uniqueness

2-(4-{[2-(phenoxymethyl)morpholin-4-yl]sulfonyl}phenyl)dihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use .

Properties

Molecular Formula

C22H24N4O6S

Molecular Weight

472.5 g/mol

IUPAC Name

2-[4-[2-(phenoxymethyl)morpholin-4-yl]sulfonylphenyl]-6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazole-1,3-dione

InChI

InChI=1S/C22H24N4O6S/c27-21-24-11-4-12-25(24)22(28)26(21)17-7-9-20(10-8-17)33(29,30)23-13-14-31-19(15-23)16-32-18-5-2-1-3-6-18/h1-3,5-10,19H,4,11-16H2

InChI Key

BFXZABIWJCJFBR-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=O)N(C(=O)N2C1)C3=CC=C(C=C3)S(=O)(=O)N4CCOC(C4)COC5=CC=CC=C5

Origin of Product

United States

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